8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.327. The purity is usually 95%.
BenchChem offers high-quality 8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis
The compound, in its solid state, demonstrates extended conformations with specific units adopting chair and sofa conformations. This detailed structural analysis can provide insights into its physical properties and potential applications in material science (A. Kozioł et al., 2006).
Nonlinear Optical Material
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a novel organic material suitable for nonlinear optical devices. Its purification, single crystal growth, characterization, and optical properties were extensively studied, highlighting its potential in enhancing the performance of frequency doublers for laser diodes in the blue region (K. Kagawa et al., 1994).
Dopamine Agonist Activity
The synthesis and pharmacological evaluation of certain 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed potent dopamine agonist activity, indicating potential applications in neurological research and therapy (A. Brubaker & M. Colley, 1986).
Multifunctional Spiro Dilactones
Efficient synthesis of triazole-containing spiro dilactones showcases the potential of the compound in creating multifunctional materials, possibly useful in a variety of chemical synthesis and material science applications (T. Ghochikyan et al., 2016).
Mass Spectrometric Study
A mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane provided valuable insights into its fragmentation patterns, which is crucial for the structural elucidation of organic compounds and could have implications for its use in analytical chemistry (W. Solomons, 1982).
Mechanism of Action
Target of Action
The primary targets of the compound “8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and macrophage activation .
Mode of Action
It’s known that triazolopyrimidines can bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities . The presence of a terminal free amine group has been underscored for the inhibition of USP28 .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit bacterial dna gyrase b , which is an essential enzyme involved in DNA replication.
Pharmacokinetics
The presence of a terminal free amine group might play a role in its bioavailability .
Result of Action
Compounds with similar structures have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003 to 3646 ± 0203 μM, compared to control drug sorafenib .
Action Environment
It’s known that the biological activity of similar compounds can be enhanced by the presence of a terminal free amine group .
properties
IUPAC Name |
8-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-2-19-12-10(16-17-19)11(14-9-15-12)18-5-3-13(4-6-18)20-7-8-21-13/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZYBHEBSMYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCC4(CC3)OCCO4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-1,4-dioxa-8-azaspiro[4.5]decane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.